Voruciclib

Vue d'ensemble

Description

Voruciclib is an orally administered, selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with potential to treat both hematological malignancies and solid tumors . It is currently in clinical development for acute myeloid leukemia (AML) and B-cell malignancies .

Chemical Reactions Analysis

Voruciclib has been shown to potently block CDK9, the transcriptional regulator of MCL-1 . It represses the expression of MCL-1 in multiple models of diffuse large B-cell lymphoma (DLBCL) .Applications De Recherche Scientifique

Treatment of Acute Myeloid Leukemia (AML)

Voruciclib has been evaluated in a Phase 1 trial for patients with relapsed or refractory Acute Myeloid Leukemia (AML) . The study showed that Voruciclib, a potent oral CDK9 inhibitor, was able to decrease Mcl-1 protein expression in preclinical models . This supports its evaluation as a single agent and in combination with venetoclax in AML .

Treatment of B-Cell Malignancies

Voruciclib has also been studied for its potential in treating B-Cell malignancies . The anti-apoptotic protein Mcl-1 contributes to the pathophysiology of certain B-cell malignancies, and Voruciclib was shown to indirectly downregulate Mcl-1 protein levels .

Combination Therapy with Venetoclax

The combination of Voruciclib and Venetoclax has been explored in preclinical models for both lymphoid and myeloid malignancies . Voruciclib was shown to synergize with Venetoclax, a medication used to treat chronic lymphocytic leukemia and acute myeloid leukemia .

Treatment of Solid Tumors

Applications of Voruciclib in solid tumors are also being considered, particularly where MYC, a family of regulator genes and proto-oncogenes, is dysregulated .

Overcoming Venetoclax Resistance

Dependence on Mcl-1 is associated with resistance to Venetoclax, a medication used to treat certain types of cancer . Voruciclib, by decreasing Mcl-1 protein expression, could potentially be used to overcome this resistance .

Pharmacokinetics and Pharmacodynamics Studies

Voruciclib has been evaluated in terms of safety, dose-limiting toxicities, preliminary efficacy, pharmacokinetics, and pharmacodynamics in patients with relapsed or refractory hematologic malignancies .

Mécanisme D'action

Target of Action

Voruciclib is an orally active and selective inhibitor of cyclin-dependent kinases (CDKs), with a particular affinity for CDK9 . CDK9 is a transcriptional regulator of MCL-1, a protein that plays a crucial role in the survival of cancer cells .

Mode of Action

Voruciclib works by potently blocking CDK9, thereby repressing the expression of MCL-1 . This interaction leads to a decrease in MCL-1 protein levels, which in turn enhances the antileukemic activity of other drugs like venetoclax . Voruciclib also affects the phosphorylation of proteins that promote MYC transcription, a process implicated in stabilizing MYC in certain cancers .

Biochemical Pathways

The primary biochemical pathway affected by voruciclib involves the downregulation of MCL-1 and c-Myc . MCL-1 is an anti-apoptotic protein that contributes to the pathophysiology of certain B-cell malignancies and acute myeloid leukemia (AML), and its overexpression is associated with resistance to chemotherapy . By inhibiting CDK9, voruciclib indirectly suppresses MCL-1, thereby enhancing the efficacy of other treatments like venetoclax .

Pharmacokinetics

The pharmacokinetics of voruciclib are currently being evaluated in clinical trials . In solid tumors, the maximum tolerated dose (MTD) of voruciclib was established at 350 mg when administered daily continuously, and 600 mg when used on days 1-14 in a 21-day cycle . The dose of approximately 200 mg is predicted to achieve plasma concentrations sufficient for target inhibition .

Result of Action

The inhibition of CDK9 by voruciclib leads to a decrease in the expression of MCL-1 and c-Myc, which results in enhanced cell death when combined with other treatments like venetoclax . This combination has shown synergistic antileukemic activity against AML cell lines and primary patient samples .

Action Environment

The efficacy and stability of voruciclib can be influenced by various environmental factors. For instance, the presence of other drugs, such as venetoclax, can enhance the antileukemic activity of voruciclib . Additionally, the patient’s health status, including their hepatic and renal function, can impact the drug’s action

Safety and Hazards

Orientations Futures

Propriétés

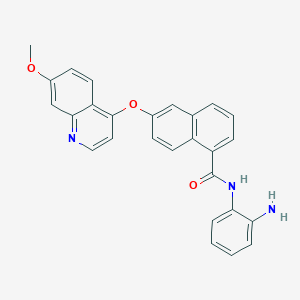

IUPAC Name |

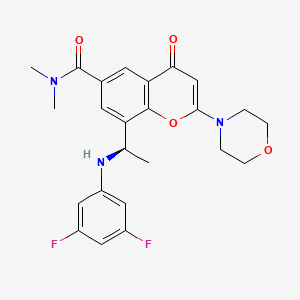

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPGRAKIAJJGMM-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000023-04-0 | |

| Record name | Voruciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voruciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VORUCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)

![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)